molecular formula C6H12N2O2 B1167933 2,5-Diamino-2-methyl-pent-3-enoic acid CAS No. 111656-46-3

2,5-Diamino-2-methyl-pent-3-enoic acid

Cat. No.: B1167933
CAS No.: 111656-46-3
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Diamino-2-methyl-pent-3-enoic acid is an organic compound with the molecular formula C6H12N2O2. This compound is characterized by the presence of two amino groups and a double bond within its carbon chain. It is a derivative of pentenoic acid, which is a mono-carboxylic acid with an unbranched chain of five carbons connected by three single bonds and one double bond .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diamino-2-methyl-pent-3-enoic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-3-pentenoic acid with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,5-Diamino-2-methyl-pent-3-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxo derivatives, saturated derivatives, and substituted amino acids .

Scientific Research Applications

2,5-Diamino-2-methyl-pent-3-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,5-Diamino-2-methyl-pent-3-enoic acid exerts its effects involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The double bond in the carbon chain can participate in conjugation with other unsaturated systems, affecting the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Diamino-2-methyl-pent-3-enoic acid is unique due to its specific arrangement of amino groups and the presence of a double bond within a five-carbon chain. This structural uniqueness imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

(E)-2,5-diamino-2-methylpent-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-6(8,5(9)10)3-2-4-7/h2-3H,4,7-8H2,1H3,(H,9,10)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIQIPISRJHZOE-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CCN)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C=C/CN)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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